molecular formula C6H8O2S B8493708 2-(Thiophen-3-yloxy)-ethanol

2-(Thiophen-3-yloxy)-ethanol

Cat. No. B8493708
M. Wt: 144.19 g/mol
InChI Key: HDBVEDUEWXRKGA-UHFFFAOYSA-N
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Patent
US04992559

Procedure details

Using the same reaction conditions as those of Example 7, sodium (2.0 g) in ethylene glycol (125 ml), copper (II) oxide (1.25 g) and potassium iodide (0.05 g) were reacted with 3-bromothiophene (5.0 g, 0.031 mol). Chromatography of the crude product on a silica column eluted initially with dichloromethane, then with a mixture of dichloromethane/methanol (95:5) yielded 3-(hydroxyethoxy)thiophene, as a white solid (1.9 g, 43%). M.p. 38°-39° C. (Found: C, 49.2; H, 5.3; S, 21.9. Calculated for C6H8O2S: C, 50.0; H, 5.6; S, 22.3%); EI m/e Intensity (%): 144 (100, M+), 100 (47, C4H4OS), 45 (17, C2H5O); δH(CDCl3) 6.10-7.11 (3H, m), 4.16 (2H, m), 3.84 (2H, m); δC(CDCl3): 60.8, 71.4, 97.7, 119.4, 124.8, 157.4 ppm.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[I-].[K+].Br[C:5]1[CH:9]=[CH:8][S:7][CH:6]=1.[CH2:10]([OH:13])[CH2:11][OH:12]>[Cu]=O>[OH:12][CH2:11][CH2:10][O:13][C:5]1[CH:9]=[CH:8][S:7][CH:6]=1 |f:1.2,^1:0|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[Na]
Name
Quantity
0.05 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
125 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
1.25 g
Type
catalyst
Smiles
[Cu]=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CSC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Chromatography of the crude product on a silica column eluted initially with dichloromethane
ADDITION
Type
ADDITION
Details
with a mixture of dichloromethane/methanol (95:5)

Outcomes

Product
Name
Type
product
Smiles
OCCOC1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.